molecular formula C21H20N4O3S B4607564 (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B4607564
M. Wt: 408.5 g/mol
InChI Key: DIRRSEWIZWTRIS-AQTBWJFISA-N
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Description

The compound (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a fused heterocyclic system comprising a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-ethoxy-4-propoxybenzylidene group at position 5 and a pyridin-4-yl group at position 2. Its molecular structure features a planar thiazolo-triazole system with a cis(Z)-configured arylidene moiety, critical for biological activity .

This compound belongs to a broader class of 5-arylidene-thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones, which are synthesized via condensation reactions between aldehydes and thiazolo-triazole precursors under acidic or ultrasonic conditions . These derivatives are pharmacologically significant, exhibiting anti-inflammatory, anticancer, and antimicrobial activities .

Properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-propoxyphenyl)methylidene]-2-pyridin-4-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-3-11-28-16-6-5-14(12-17(16)27-4-2)13-18-20(26)25-21(29-18)23-19(24-25)15-7-9-22-10-8-15/h5-10,12-13H,3-4,11H2,1-2H3/b18-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRRSEWIZWTRIS-AQTBWJFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N3C(=NC(=N3)C4=CC=NC=C4)S2)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a member of the thiazolo[3,2-b][1,2,4]triazole family, known for diverse biological activities. This article explores its biological activity based on various studies and data.

Structural Characteristics

The molecular formula of the compound is C23H23N3O3SC_{23}H_{23}N_3O_3S with a molecular weight of 421.5 g/mol. The structure features a thiazole ring fused with a triazole moiety and various functional groups that contribute to its pharmacological properties.

Antimicrobial Activity

Research indicates that compounds within the thiazolo[3,2-b][1,2,4]triazole class exhibit significant antimicrobial properties. For instance:

  • In vitro studies have shown effectiveness against various bacterial strains and fungi.
  • Case Study : A study demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles inhibited the growth of Staphylococcus aureus and Escherichia coli significantly.

Anti-inflammatory Properties

The compound has been noted for its potential anti-inflammatory effects:

  • Mechanism : It may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
  • Case Study : In animal models of arthritis, administration led to reduced swelling and pain indicators, suggesting a therapeutic role in inflammatory diseases.

Anticancer Activity

The anticancer potential of this compound is noteworthy:

  • In vitro assays have shown cytotoxic effects on various cancer cell lines including breast and colon cancer cells.
  • Research Findings : A study indicated that the compound induced apoptosis in cancer cells through the activation of caspase pathways.

The biological activity of this compound appears to be mediated through multiple mechanisms:

  • Enzyme Inhibition : The compound can bind to specific enzymes or receptors, inhibiting their activity.
  • Signal Transduction Modulation : It may interfere with signaling pathways involved in inflammation and cell proliferation.

Comparative Analysis

Activity TypeObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli,
Anti-inflammatoryReduced TNF-alpha levels in animal models ,
AnticancerInduced apoptosis in breast and colon cancer cells ,

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazolo[3,2-b][1,2,4]triazol-6(5H)-ones exhibit significant antimicrobial properties. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial and fungal strains. The mechanism of action is believed to involve interference with microbial enzyme systems or disruption of cellular processes.

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies suggest that it may inhibit key inflammatory mediators, potentially making it a candidate for treating inflammatory diseases such as arthritis. The ability to modulate inflammatory pathways could lead to the development of new therapeutic agents.

Anticancer Potential

Preliminary studies indicate that (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one may possess anticancer activity. It has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression. Further research is needed to elucidate the specific pathways involved.

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods. Common approaches include:

  • Condensation Reactions : Utilizing aldehydes and amines under controlled conditions to form the desired thiazolo-triazole structure.
  • Cyclization Techniques : Employing cyclization reactions that promote the formation of heterocyclic rings from linear precursors.

High-performance liquid chromatography (HPLC) is often employed to assess the purity and yield during synthesis.

Case Study 1: Antimicrobial Screening

A study conducted on a series of thiazolo[3,2-b][1,2,4]triazol derivatives demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the substituents could enhance efficacy.

Case Study 2: Anti-inflammatory Activity Assessment

In a controlled experiment assessing the anti-inflammatory effects of related compounds, it was found that specific derivatives could reduce pro-inflammatory cytokine production in vitro. This suggests potential applications in treating conditions characterized by chronic inflammation.

Chemical Reactions Analysis

Oxidation Reactions

The benzylidene group and thiazole ring are primary sites for oxidation:

Reaction Conditions Outcome Source
Benzylidene oxidationKMnO₄ in acidic medium (H₂SO₄, 60°C)Conversion to carboxylic acid via cleavage of the double bond,
Thiazole ring oxidationH₂O₂ in acetic acidSulfur atom oxidation to sulfoxide or sulfone derivatives,
Pyridine ring oxidationOzone followed by reductive workupSelective cleavage of pyridine ring to form dicarbonyl intermediates
  • Key Insight : The ethoxy and propoxy groups on the benzylidene moiety stabilize intermediates during oxidation, enhancing reaction selectivity.

Reduction Reactions

Reductive modifications target unsaturated bonds and aromatic systems:

Reaction Conditions Outcome Source
Benzylidene double bond reductionH₂/Pd-C in ethanolSaturation of the double bond to form a dihydro derivative,
Pyridine ring reductionNaBH₄/NiCl₂ in methanolPartial reduction to piperidine-like structure
Nitro group reduction (if present)SnCl₂ in HClConversion of nitro groups to amines (hypothetical pathway for analogs)
  • Note : Catalytic hydrogenation preserves the thiazolo-triazole core while modifying peripheral groups.

Nucleophilic Substitution

The electron-deficient triazole ring and halogenated analogs participate in substitution:

Site Reagent Product Source
Chlorine at C-2 (hypothetical)ROH/NaOHAlkoxy substitution at C-2,
Thiazole sulfurNH₂NH₂Replacement of sulfur with amine (limited to specific analogs)
  • Mechanism : Aryl halide analogs undergo SNAr reactions due to activation by adjacent electron-withdrawing groups.

Cycloaddition and Ring-Opening

The triazole moiety enables [3+2] cycloaddition:

Reaction Conditions Outcome Source
Triazole [3+2] cycloadditionAcetylene derivatives, Cu(I) catalystFormation of fused pentacyclic systems
Thiazole ring-openingNH₃ at high pressureCleavage to form thiourea derivatives
  • Example : Reaction with dibenzoylacetylene yields extended π-conjugated systems under catalyst-free conditions .

Functional Group Transformations

Ether and ester groups undergo hydrolysis and alkylation:

Group Reaction Conditions Product Source
Ethoxy/propoxy ethersHI (48%), refluxCleavage to phenolic hydroxyl groups,
Ester hydrolysis (hypothetical)NaOH in H₂O/THFCarboxylic acid formation
  • Kinetics : Propoxy groups hydrolyze faster than ethoxy due to steric effects.

Metal Coordination

The pyridin-4-yl group acts as a ligand:

Metal Ion Coordination Site Application Source
Pd(II)Pyridine nitrogenCatalytic cross-coupling reactions
Cu(I)Triazole nitrogenBioinorganic complex formation
  • Stability : Complexes with transition metals exhibit enhanced solubility in polar aprotic solvents .

Photochemical Reactions

Ultraviolet irradiation induces structural changes:

Reaction Wavelength Outcome Source
Benzylidene isomerizationUV-A (365 nm)Z to E isomer interconversion,
Triazole ring cleavageUV-C (254 nm)Formation of nitrile and sulfur-containing fragments
  • Quantum Yield : ZE isomerization occurs with Φ = 0.32 in acetonitrile .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural differences among analogues lie in:

Arylidene substituents (position 5): Variations in alkoxy groups or aromatic systems modulate electronic and steric properties.

Triazole ring substituents (position 2): Pyridinyl, phenyl, or heteroaryl groups influence target selectivity.

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Position 5) Substituents (Position 2) Yield (%) Melting Point (°C) Notable Activity
Target Compound 3-ethoxy-4-propoxybenzylidene Pyridin-4-yl N/A N/A Under investigation
(Z)-5-(Furan-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Furan-2-ylmethylene None 61 230–232 Anticancer (moderate potency)
(Z)-5-(Thiophen-2-ylmethylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one Thiophen-2-ylmethylene None 64 >250 Anticancer (enhanced activity)
(5Z)-5-(2,3-Dimethoxybenzylidene)-1,2,4-triazolo[3,2-b][1,3]thiazol-6(5H)-one 2,3-dimethoxybenzylidene None N/A N/A Anti-inflammatory
(5Z)-5-(3,4-Diethoxybenzylidene)-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 3,4-diethoxybenzylidene 2-Thienyl N/A N/A Unreported

Molecular and Crystallographic Insights

  • Planarity : The thiazolo-triazole core is nearly planar in all analogues, as seen in the 2,3-dimethoxy derivative (interplanar angle: 0.89°) . This planarity facilitates π-π stacking with biological targets.
  • Bond Lengths : The C4–C5 double bond (~1.34 Å) and S1–C2 single bond (~1.74 Å) are conserved across derivatives, ensuring structural rigidity .
  • Intermolecular Interactions : C–H···N hydrogen bonds stabilize crystal packing in analogues, which may correlate with solubility and bioavailability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one?

  • Methodological Answer : The compound can be synthesized via condensation of a thiazolo[3,2-b][1,2,4]triazol-6(5H)-one precursor with 3-ethoxy-4-propoxybenzaldehyde under basic conditions. Typical protocols involve refluxing in ethanol/methanol with NaOH/KOH (yields 52–64%) . Optimization includes solvent selection (polar aprotic solvents may enhance reactivity) and temperature control to stabilize the Z-configuration .

Q. Which spectroscopic and analytical techniques are critical for structural confirmation?

  • Methodological Answer :

  • 1H/13C-NMR : Assign peaks for the benzylidene proton (δ ~7.5–8.5 ppm, Z-configuration) and pyridyl protons (δ ~8.0–8.5 ppm) .
  • LCMS (ESI+) : Confirm molecular ion peaks (e.g., m/z ~486 [M+H]+ for analogous derivatives) .
  • X-ray crystallography : Resolve the Z-configuration and planarity of the thiazolo-triazole core (interplanar angles <1° between fused rings) .

Q. What preliminary biological activities have been reported for this class of compounds?

  • Methodological Answer : Thiazolo-triazole derivatives exhibit anticancer (e.g., IC50 <10 µM in MCF-7 cells) and anti-inflammatory activity (COX-2/LOX-5 dual inhibition). Assays include MTT viability tests and enzyme inhibition studies (e.g., COX-2 ELISA) .

Advanced Research Questions

Q. How do substituent modifications (e.g., ethoxy vs. propoxy groups) impact biological activity and selectivity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Replace the 3-ethoxy-4-propoxy group with bulkier substituents (e.g., tert-butyl) to enhance hydrophobic binding. Test via in vitro kinase assays and molecular docking (e.g., AutoDock Vina) .
  • Data Analysis : Compare IC50 values across derivatives; bulkier groups may improve potency but reduce solubility (logP >3.5) .

Q. How can synthetic yields and purity be systematically optimized?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use fractional factorial design to test variables (solvent polarity, base strength, reaction time). For example, ethanol/NaOH at 80°C for 6 hours maximizes yield (68%) while minimizing byproducts .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol 1:1) .

Q. What mechanistic insights explain discrepancies in anticancer activity across similar derivatives?

  • Methodological Answer :

  • Mechanistic Studies : Perform apoptosis assays (Annexin V/PI staining) and ROS generation tests. Derivatives with electron-withdrawing groups (e.g., -Cl) may induce oxidative stress, while electron-donating groups (e.g., -OCH3) enhance mitochondrial membrane disruption .
  • Contradiction Resolution : Cross-validate using CRISPR-mediated gene knockout (e.g., Bcl-2 or caspase-3) to identify pathway-specific effects .

Methodological Notes

  • Safety : Handle intermediates with appropriate PPE (nitrile gloves, fume hood) due to potential mutagenicity (refer to SDS for analogs) .
  • Data Reproducibility : Calibrate instruments (e.g., NMR shimming) and use internal standards (e.g., TMS for NMR, resazurin for bioassays) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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(5Z)-5-(3-ethoxy-4-propoxybenzylidene)-2-pyridin-4-yl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

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